molecular formula C12H12FNO B12098601 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

Cat. No.: B12098601
M. Wt: 205.23 g/mol
InChI Key: IFZTYCLUIFJJQJ-UHFFFAOYSA-N
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Description

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated derivative of tetrahydrocarbazole. This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the carbazole ring. It has a molecular formula of C12H12FNO and a molecular weight of 205.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol typically involves the fluorination of tetrahydrocarbazole derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiallergic Activity

One of the primary applications of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is its use as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. The compound has been studied for its efficacy in treating various allergic conditions such as:

  • Allergic asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Dermatitis
  • Inflammatory bowel disease

Research indicates that compounds like this compound can significantly reduce symptoms associated with these conditions by inhibiting the CRTH2 receptor .

1.2 Neurological Applications

Recent studies have explored the potential of carbazole derivatives, including this compound, as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro and in vivo studies have shown that these compounds can enhance cognitive function by modulating cholinergic activity .

Case Studies

Case Study 1: Antiallergic Effects

In a clinical study involving patients with allergic asthma, subjects treated with formulations containing this compound exhibited a marked reduction in airway hyperresponsiveness and inflammatory markers compared to control groups .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of carbazole derivatives in animal models of Alzheimer's disease. Treatment with this compound resulted in improved memory retention and decreased levels of amyloid-beta plaques in the brain .

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyl group also plays a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the hydroxyl group at the 3rd position.

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol: Contains a chlorine atom instead of fluorine.

    6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol: Contains a bromine atom instead of fluorine.

Uniqueness

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group increases its solubility and potential for hydrogen bonding .

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated derivative of tetrahydrocarbazole, notable for its unique structural features that confer significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies.

  • Molecular Formula : C₁₂H₁₂FNO
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1440155-29-2

The presence of a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the carbazole ring enhances the compound's reactivity and binding potential in biological systems .

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities while the hydroxyl group contributes to binding affinity with enzymes or receptors. This interaction can modulate the activity of these targets, leading to significant biological effects.

Antimicrobial Properties

Studies have shown that this compound possesses broad-spectrum antimicrobial activity. The mechanism of action includes:

  • Bactericidal Effects : It has demonstrated effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
  • Fungal Activity : The compound has shown promising antifungal properties against Candida species, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis in various cancer cell lines, contributing to its potential as an anticancer agent.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported that the compound exhibited significant antibacterial activity against MRSA with an MIC of approximately 15.625 μM .
    • Another investigation highlighted its antifungal activity against Candida albicans with an MIC of 6.5 μM, surpassing fluconazole in some cases .
  • Anticancer Studies :
    • Research involving various cancer cell lines indicated that this compound could inhibit cell growth effectively at concentrations as low as 10 μM.
    • The compound was shown to induce apoptosis in human breast cancer cells by activating caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-oneC₁₂H₁₀FNOContains a ketone group instead of a hydroxyl group
(+/-)-2,3,4,9-tetrahydro-1H-carbazol-3-olC₁₂H₁₃NOLacks fluorine substitution
8-Chloro-6-fluoro-1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazolC₁₃H₁₀ClF₄NOContains multiple fluorine atoms and a chlorine atom

The unique combination of functional groups in this compound enhances its biological activity while maintaining stability in various chemical environments .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

InChI

InChI=1S/C12H12FNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2

InChI Key

IFZTYCLUIFJJQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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